![molecular formula C20H24ClN3O2 B13881967 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol](/img/structure/B13881967.png)
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol
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Overview
Description
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their ability to absorb ultraviolet (UV) light, making them useful as UV stabilizers in various applications, including plastics, coatings, and personal care products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol typically involves the reaction of 5-chloro-2H-benzotriazole with 5-[(2-ethylhexyl)oxy]phenol under specific conditions. The reaction may require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions in reactors with precise control over reaction parameters. The process may include steps such as purification, crystallization, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups.
Scientific Research Applications
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol has a wide range of scientific research applications, including:
Chemistry: Used as a UV stabilizer in polymers and coatings to prevent degradation from UV exposure.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in pharmaceuticals and as a protective agent against UV radiation.
Industry: Utilized in the production of plastics, coatings, and personal care products to enhance their UV resistance.
Mechanism of Action
The mechanism of action of 2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol involves the absorption of UV light, which prevents the UV-induced degradation of materials. The compound absorbs UV radiation and dissipates the energy as heat, thereby protecting the underlying material from damage. The molecular targets and pathways involved in this process include the interaction with UV photons and the stabilization of excited states.
Comparison with Similar Compounds
Similar Compounds
2-(2H-benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol: Known for its high UV absorption capacity.
2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Used in various industrial applications for UV protection.
Uniqueness
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]Phenol is unique due to its specific chemical structure, which provides enhanced UV absorption and stability. The presence of the chloro and ethylhexyl groups may contribute to its superior performance compared to other similar compounds.
Biological Activity
2-(5-chloro-2H-benzotriazol-2-yl)-5-[(2-ethylhexyl)oxy]phenol, commonly referred to as a benzotriazole derivative, is recognized for its diverse biological activities. This compound has garnered attention for its applications in various fields, particularly in the context of its antimicrobial properties, UV protection capabilities, and potential toxicological implications.
The molecular formula of the compound is C20H24ClN3O, with a molar mass of 357.88 g/mol. It is characterized by its benzotriazole moiety, which is known for its ability to absorb ultraviolet radiation effectively. The compound is typically presented as a light yellow or white powder and exhibits good solubility in organic solvents such as toluene and benzene .
Antimicrobial Properties
Research has highlighted the antimicrobial efficacy of benzotriazole derivatives, including this compound. A study indicated that related compounds demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.5 to 25 μg/mL, showcasing their potential as effective antimicrobial agents .
UV Absorption and Photostability
Benzotriazole derivatives are widely used as UV stabilizers in plastics and coatings due to their ability to absorb UV radiation between 300-400 nm. The highest absorption peak for this class of compounds is typically around 353 nm, making them suitable for protecting materials from photodegradation. Their chemical stability and low volatility further enhance their utility in various industrial applications .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of benzotriazole derivatives. Short-term studies have indicated that liver toxicity may be a concern with chronic exposure to these compounds. For instance, studies involving rodents reported liver effects following oral administration of similar benzotriazole compounds at varying dosages .
Case Study 1: Antimicrobial Efficacy
A study published in PMC evaluated the antimicrobial properties of several benzotriazole derivatives, including the compound . The findings revealed that certain derivatives exhibited potent activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL. This suggests that modifications to the benzotriazole structure can enhance antifungal activity .
Case Study 2: Environmental Impact
The environmental fate of benzotriazoles has also been studied, particularly regarding their persistence and bioaccumulation potential in aquatic systems. Research indicates that these compounds can enter water bodies through wastewater discharge, leading to concerns about their ecological impact and potential toxicity to aquatic organisms .
Summary Table of Biological Activities
Properties
Molecular Formula |
C20H24ClN3O2 |
---|---|
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-(5-chlorobenzotriazol-2-yl)-5-(2-ethylhexoxy)phenol |
InChI |
InChI=1S/C20H24ClN3O2/c1-3-5-6-14(4-2)13-26-16-8-10-19(20(25)12-16)24-22-17-9-7-15(21)11-18(17)23-24/h7-12,14,25H,3-6,13H2,1-2H3 |
InChI Key |
FXLFSDMDIDXUDF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC(=C(C=C1)N2N=C3C=CC(=CC3=N2)Cl)O |
Origin of Product |
United States |
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